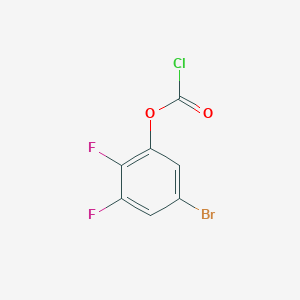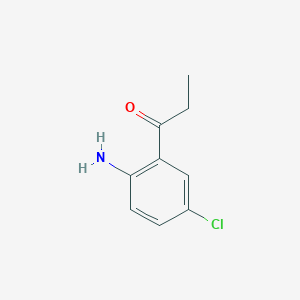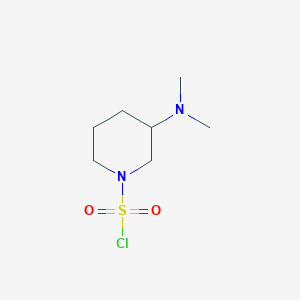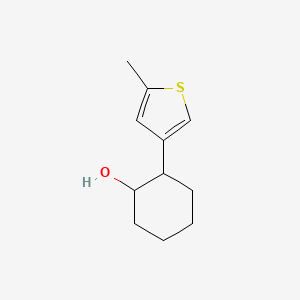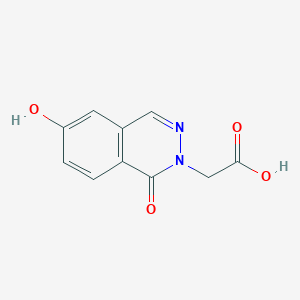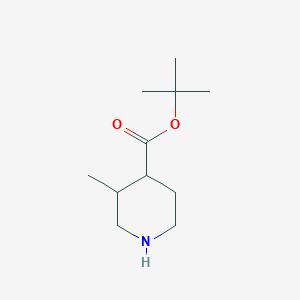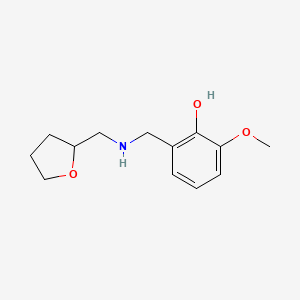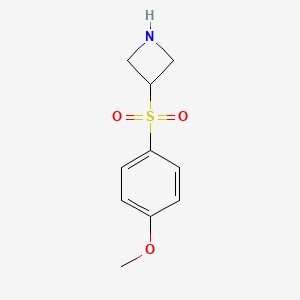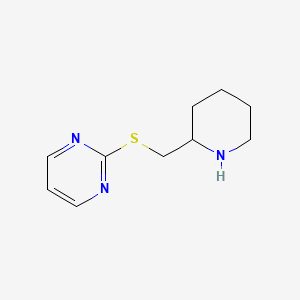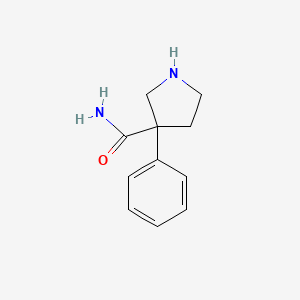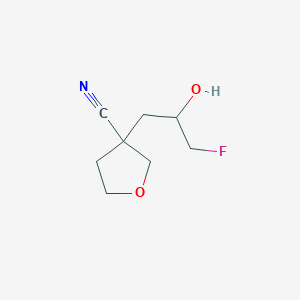
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is a specialized chemical compound with the molecular formula C8H12FNO2 and a molecular weight of 173.18 g/mol . This compound is known for its unique structural features, which include a fluorinated hydroxypropyl group and an oxolane ring with a nitrile substituent. These features make it a valuable asset in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the hydroxypropyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Cyclization: Formation of the oxolane ring through an intramolecular cyclization reaction, often catalyzed by a strong acid or base.
Nitrile Introduction: Conversion of the terminal group into a nitrile using reagents like cyanogen bromide (BrCN) or sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an appropriate solvent.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-2-oxopropyl)oxolane-3-carbonitrile.
Reduction: Formation of 3-(3-Fluoro-2-aminopropyl)oxolane-3-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2-hydroxypropyl)oxolane-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromo-2-hydroxypropyl)oxolane-3-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
3-(3-Hydroxypropyl)oxolane-3-carbonitrile: Lacks the halogen substituent, making it less reactive in certain contexts.
Uniqueness
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug discovery and development .
Properties
Molecular Formula |
C8H12FNO2 |
|---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
3-(3-fluoro-2-hydroxypropyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C8H12FNO2/c9-4-7(11)3-8(5-10)1-2-12-6-8/h7,11H,1-4,6H2 |
InChI Key |
MVDJBSNPYJHUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC(CF)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


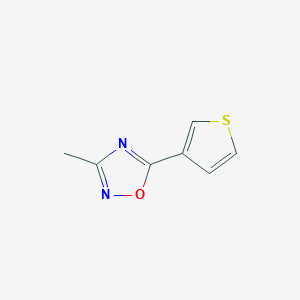
![N-[(2-methylphenyl)methyl]pyridin-3-amine](/img/structure/B13251435.png)
